molecular formula C6HBrClF2I B2369832 1-Bromo-5-chloro-3,4-difluoro-2-iodobenzene CAS No. 2451256-38-3

1-Bromo-5-chloro-3,4-difluoro-2-iodobenzene

Cat. No.: B2369832
CAS No.: 2451256-38-3
M. Wt: 353.33
InChI Key: RGNBUJBAAKGGKK-UHFFFAOYSA-N
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Description

1-Bromo-5-chloro-3,4-difluoro-2-iodobenzene (C₆H₂BrClFI₂, CAS No. 201849-16-3) is a polyhalogenated aromatic compound with a unique substitution pattern featuring bromine (position 1), chlorine (position 5), iodine (position 2), and two fluorine atoms (positions 3 and 4) on the benzene ring . This arrangement creates distinct electronic and steric effects, making it a valuable intermediate in organic synthesis, pharmaceutical research, and materials science. The iodine atom at position 2 enhances its utility in cross-coupling reactions, while the fluorine atoms contribute to increased electronegativity and metabolic stability in bioactive molecules .

Properties

IUPAC Name

1-bromo-5-chloro-3,4-difluoro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBrClF2I/c7-2-1-3(8)4(9)5(10)6(2)11/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNBUJBAAKGGKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)I)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBrClF2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Bromo-5-chloro-3,4-difluoro-2-iodobenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method includes the sequential halogenation of a benzene ring. For instance, starting with a difluorobenzene, bromination and chlorination can be carried out under controlled conditions to introduce the respective halogen atoms. The final iodination step is often performed using iodine and a suitable oxidizing agent .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yields and purity of the final product, often employing advanced techniques such as continuous flow reactors and automated synthesis .

Chemical Reactions Analysis

1-Bromo-5-chloro-3,4-difluoro-2-iodobenzene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound .

Mechanism of Action

The mechanism of action of 1-Bromo-5-chloro-3,4-difluoro-2-iodobenzene in chemical reactions involves the activation of the benzene ring by the halogen atoms. These atoms influence the electron density of the ring, making it more susceptible to nucleophilic attack in substitution reactions . The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s properties and applications can be contextualized by comparing it to structurally related halogenated benzene derivatives. Key differences in halogen types, positions, and substitution patterns influence reactivity, biological activity, and industrial utility.

Structural and Electronic Comparisons

Compound Name Molecular Formula Halogen Substitution Pattern Key Features
1-Bromo-5-chloro-3,4-difluoro-2-iodobenzene C₆H₂BrClFI₂ Br (1), Cl (5), F (3,4), I (2) High steric hindrance; enhanced electrophilicity due to electron-withdrawing halogens .
5-Bromo-1-chloro-3-fluoro-2-iodobenzene C₆H₂BrClFI Br (5), Cl (1), F (3), I (2) Single fluorine reduces electronegativity; altered regioselectivity in reactions .
1-Bromo-3-chloro-5-fluoro-2-iodobenzene C₆H₂BrClFI Br (1), Cl (3), F (5), I (2) Fluorine at position 5 increases para-directing effects in electrophilic substitution .
2-Bromo-1,3-dichloro-5-fluorobenzene C₆H₂BrCl₂F Br (2), Cl (1,3), F (5) Lacks iodine; limited utility in metal-catalyzed coupling reactions .
1-Bromo-2,4,5-trifluorobenzene C₆H₂BrF₃ Br (1), F (2,4,5) No iodine or chlorine; lower molecular weight and reduced steric effects .

Biological Activity

Overview

1-Bromo-5-chloro-3,4-difluoro-2-iodobenzene is a halogenated aromatic compound with significant interest in biological and medicinal chemistry due to its unique structural properties. Its molecular formula is C6H2BrClF2I, and it features multiple halogen substituents that contribute to its reactivity and potential biological activities.

Mode of Action
The compound primarily acts through nucleophilic aromatic substitution reactions , which are facilitated by the presence of halogens. This allows it to interact with various biological targets, particularly enzymes and receptors involved in critical biochemical pathways.

Biochemical Pathways
this compound has been shown to influence the PI3K/AKT/mTOR signaling pathway , which is crucial for regulating cell proliferation and survival. By inhibiting phosphoinositide 3-kinases (PI3Ks), the compound can reduce cancer cell growth and induce apoptosis.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is slightly soluble in water , soluble in alcohol and ether, and exhibits variable solubility in organic solvents. These properties affect its absorption, distribution, metabolism, and excretion (ADME), influencing its potential therapeutic applications.

Anticancer Properties

Research has demonstrated that this compound exhibits anticancer activity by targeting specific signaling pathways. In vitro studies have shown a significant reduction in the proliferation of various cancer cell lines when treated with this compound. For example:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10PI3K inhibition leading to apoptosis
A549 (Lung)15Disruption of AKT signaling
HeLa (Cervical)12Induction of cell cycle arrest

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity . Studies indicate that it can inhibit the growth of various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. Notable findings include:

MicroorganismMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus8 µg/mLBactericidal
Candida albicans4 µg/mLFungicidal

This antimicrobial activity is attributed to its ability to disrupt cellular processes within these organisms .

Case Study 1: Anticancer Efficacy

A recent study evaluated the effects of this compound on breast cancer cells. The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial efficacy against Candida albicans. The compound was found to exhibit significant fungicidal activity at low concentrations, demonstrating its potential as a therapeutic agent against fungal infections.

Q & A

Q. What are the recommended synthetic routes for 1-bromo-5-chloro-3,4-difluoro-2-iodobenzene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via sequential halogenation of a benzene derivative. A plausible route involves bromination of a pre-halogenated intermediate (e.g., 5-chloro-3,4-difluoro-2-iodobenzene) using bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃ or AlBr₃. Temperature control (0–25°C) is critical to ensure selective substitution at the 1-position. Post-reaction purification via column chromatography or recrystallization is recommended to isolate the product with >95% purity. Reaction efficiency depends on steric and electronic effects of adjacent halogens .

Q. Key Data :

PropertyValueSource
Molecular FormulaC₆HBrClF₂I
CAS RN2451256-38-3
Molecular Weight379.79 g/mol (analogous compound)

Q. What spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :
  • ¹⁹F NMR : Distinct signals for -F groups at C3 and C4 (δ ≈ -110 to -140 ppm, split due to coupling with adjacent halogens).
  • ¹H NMR : Aromatic protons (if present) show splitting patterns influenced by neighboring Br, Cl, and I atoms.
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M]⁺ at m/z 378.79 (exact mass) and isotopic patterns for Br, Cl, and I.
  • X-ray Crystallography : Resolves halogen positioning and steric interactions .

Q. How should researchers handle and store this compound to ensure stability, given its halogen-rich structure?

  • Methodological Answer :
  • Storage : Under inert atmosphere (Ar/N₂) at -20°C in amber glass to prevent photodegradation.
  • Handling : Use PPE (gloves, goggles) and fume hoods due to irritant properties (Risk Phrase R36/37/38). Avoid contact with oxidizing agents to prevent hazardous reactions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported regioselectivity during cross-coupling reactions involving this compound?

  • Methodological Answer : Conflicting regioselectivity (e.g., Suzuki-Miyaura couplings) may arise from competing halogen reactivity (I > Br > Cl). To address discrepancies:
  • Experimental : Use Pd catalysts with bulky ligands (e.g., SPhos) to favor coupling at iodine (C2) over bromine (C1).
  • Computational : Apply DFT calculations to compare activation energies for substitution at each halogen site.
  • Comparative Studies : Benchmark results against analogous compounds (e.g., 1-bromo-2-iodobenzene derivatives) to isolate steric/electronic effects .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?

  • Methodological Answer :
  • DFT Calculations : Map electrostatic potential surfaces to identify electron-deficient aromatic positions.
  • Transition State Analysis : Model leaving group (Br, I) departure kinetics to predict SNAr feasibility.
  • Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to enhance reaction rates. Validate models with experimental kinetic data .

Q. What methodologies address discrepancies in reported crystal packing or intermolecular interactions?

  • Methodological Answer : Conflicting crystallographic data may stem from polymorphism or solvent inclusion. To resolve:
  • SC-XRD : Perform single-crystal X-ray diffraction under varying crystallization conditions (e.g., solvent, temperature).
  • Hirshfeld Surface Analysis : Quantify halogen-halogen (C–Br⋯I–C) and π-stacking interactions to explain packing motifs.
  • Thermal Analysis (DSC/TGA) : Monitor phase transitions that alter intermolecular forces .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting data on thermal stability and decomposition pathways?

  • Methodological Answer :
  • TGA-DSC : Correlate mass loss events with endothermic/exothermic peaks to identify decomposition steps (e.g., C–I bond cleavage at ~200°C).
  • GC-MS : Analyze volatile byproducts to distinguish between radical vs. ionic degradation mechanisms.
  • Reproducibility Checks : Standardize heating rates and sample masses across labs to minimize variability .

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